molecular formula C25H24N2O5 B610347 methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate

methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate

Cat. No.: B610347
M. Wt: 432.5 g/mol
InChI Key: LIFGURQFZLMSDE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PYD-106 involves the preparation of a pyrrolidinone core structure. The synthetic route typically includes the following steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core is synthesized through a series of condensation reactions involving appropriate starting materials such as amines and carbonyl compounds.

    Functionalization: The core structure is then functionalized with various substituents to achieve the desired stereoselectivity and activity. This step may involve reactions such as alkylation, acylation, and reduction.

Industrial Production Methods

Industrial production of PYD-106 follows similar synthetic routes but is optimized for large-scale production. This involves:

    Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

    Purification: The final product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

PYD-106 undergoes various chemical reactions, including:

    Oxidation: PYD-106 can undergo oxidation reactions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the pyrrolidinone core.

    Substitution: Substitution reactions can introduce different substituents onto the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products

The major products formed from these reactions include various derivatives of PYD-106 with modified functional groups, which can exhibit different biological activities.

Scientific Research Applications

PYD-106 has a wide range of scientific research applications:

    Chemistry: PYD-106 is used as a tool compound to study the structure-activity relationships of NMDA receptors.

    Biology: It is used to investigate the role of GluN2C-containing NMDA receptors in neuronal signaling and synaptic plasticity.

    Medicine: PYD-106 is explored for its potential therapeutic applications in neurological disorders such as schizophrenia and Alzheimer’s disease.

    Industry: The compound is used in the development of new pharmacological agents targeting NMDA receptors.

Comparison with Similar Compounds

Similar Compounds

    PYD-107: Another pyrrolidinone derivative with similar modulatory effects on NMDA receptors.

    PYD-108: A compound with a different substitution pattern on the pyrrolidinone core, exhibiting distinct selectivity for NMDA receptor subtypes.

Uniqueness

PYD-106 is unique in its high selectivity for GluN2C-containing NMDA receptors, which distinguishes it from other pyrrolidinone derivatives. This selectivity makes it a valuable tool for studying the specific roles of these receptors in various physiological and pathological processes .

Properties

IUPAC Name

methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-14-18(19-6-4-5-7-20(19)26-14)12-13-27-22(21(15(2)28)23(29)24(27)30)16-8-10-17(11-9-16)25(31)32-3/h4-11,22,26,29H,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIFGURQFZLMSDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCN3C(C(=C(C3=O)O)C(=O)C)C4=CC=C(C=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
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methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
Reactant of Route 3
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
Reactant of Route 4
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methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
Reactant of Route 5
Reactant of Route 5
methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
Reactant of Route 6
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methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate
Customer
Q & A

A: PYD-106 selectively binds to NMDA receptors containing the GluN2C subunit [, , ]. It acts as a positive allosteric modulator, meaning it enhances the receptor's response to the neurotransmitters glutamate and glycine []. This potentiation is achieved by increasing the frequency and duration of channel openings without significantly altering the binding affinity of glutamate or glycine []. PYD-106 shows a unique binding profile:

  • Subunit Selectivity: It demonstrates remarkable selectivity for GluN2C-containing NMDA receptors and does not affect those containing GluN2A, GluN2B, or GluN2D subunits [].
  • Stoichiometry Dependence: PYD-106 preferentially acts on diheteromeric GluN1/GluN2C receptors and its effects are diminished in triheteromeric receptors containing other GluN2 subunits [].

A: Research suggests that specific structural features of PYD-106 are crucial for its GluN2C selectivity and activity. Modifications to the pyrrolidinone core, the indole moiety, and the linker region have been shown to impact potency and selectivity [, ]. For example:

  • Key Residues: Three GluN2C residues (Arg194, Ser470, Lys470) are critical for PYD-106's action. Mutations at these sites significantly reduce or eliminate its potentiating effects, suggesting their involvement in the binding pocket [].
  • Exon 5 Influence: The presence of residues encoded by GluN1-exon 5 in the receptor complex attenuates PYD-106's effects, highlighting the importance of subunit composition for its activity [].

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